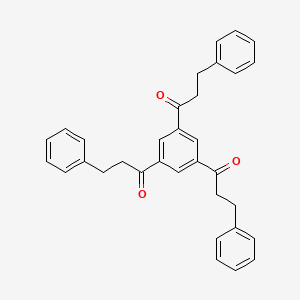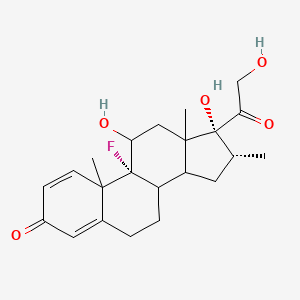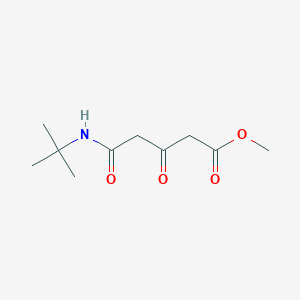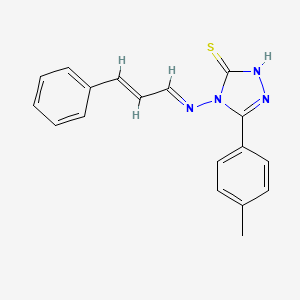
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.25 g/mol . This compound is known for its unique structure, which includes a pyrimidinedione core substituted with methyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with propyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired pyrimidinedione ring.
Industrial Production Methods
In an industrial setting, the production of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
6-Propyl-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups, which can influence its solubility and interaction with molecular targets.
Uniqueness
1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
28267-45-0 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,3-dimethyl-6-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6-8(12)11(3)9(13)10(7)2/h6H,4-5H2,1-3H3 |
InChI Key |
NDBRFYUCFUJQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)





![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)


![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)
![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)
